3-amino-N-methylthiophene-2-carboxamide
Overview
Description
3-Amino-N-methylthiophene-2-carboxamide is a chemical compound with the molecular formula C6H8N2OS and a molecular weight of 157.22 . It is used in proteomics research .
Synthesis Analysis
The synthesis of thiophene-2-carboxamide derivatives, including 3-amino-N-methylthiophene-2-carboxamide, involves the cyclization of precursor derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The synthesized derivatives are characterized using IR, 1H NMR, and mass spectroscopic analyses .Molecular Structure Analysis
The InChI code for 3-amino-N-methylthiophene-2-carboxamide is 1S/C6H9N2OS/c1-8-6(9)5-4(7)2-3-10-5/h2-3,10H,7H2,1H3,(H,8,9) and the InChI key is FNYYZVDYHKTHAW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Amino-N-methylthiophene-2-carboxamide has a molecular weight of 157.22 . It should be stored at a temperature between 2 and 8 degrees Celsius .Scientific Research Applications
Pharmaceutical Research
Thiophene derivatives, including compounds like 3-amino-N-methylthiophene-2-carboxamide, are known for their antimicrobial properties. They can be used in the development of new antibiotics to combat resistant strains of bacteria .
Analgesic and Anti-inflammatory Agents
These compounds also exhibit analgesic and anti-inflammatory activities, making them potential candidates for new pain relief medications .
Antihypertensive Drugs
Thiophene derivatives have been identified to possess antihypertensive effects, which could be beneficial in treating high blood pressure .
Antitumor Activity
There is evidence to suggest that thiophene compounds can exhibit antitumor properties, indicating potential use in cancer therapy .
Material Science
In material science, thiophene derivatives are utilized in the fabrication of light-emitting diodes (LEDs) , indicating their importance in electronic device manufacturing .
Corrosion Inhibition
These compounds serve as corrosion inhibitors for metals, which is crucial in extending the life of metal structures and components .
Antioxidant Properties
A study has shown that certain 3-amino thiophene-2-carboxamide derivatives can increase antioxidant activity, which is comparable to ascorbic acid. This suggests their use as potential antioxidants in various applications .
Anesthetics
Thiophene derivatives like articaine, which have a similar structure to 3-amino-N-methylthiophene-2-carboxamide, are used as dental anesthetics in Europe due to their effectiveness as voltage-gated sodium channel blockers .
properties
IUPAC Name |
3-amino-N-methylthiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-8-6(9)5-4(7)2-3-10-5/h2-3H,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTOJEUDQYAUDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CS1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443320 | |
Record name | 3-Amino-N-methylthiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-methylthiophene-2-carboxamide | |
CAS RN |
147123-48-6 | |
Record name | 3-Amino-N-methylthiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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